(Z)-[amino({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate
Description
The compound “(Z)-[amino({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate” is a thiophene-based derivative featuring a benzylidene moiety substituted with a 2-chloro-1,3-thiazol-5-yl methoxy group. Its Z-configuration is critical for its stereoelectronic properties and biological interactions.
Synthesis involves a multi-step protocol:
Formation of (Z)-5-(substituted)-2-(methylthio)thiazol-4(5H)-one intermediates via condensation reactions .
Substitution of the methylthio group with substituted phenyl amines under basic conditions (e.g., potassium carbonate in methanol) to yield the final product .
Properties
IUPAC Name |
[(Z)-[amino-[4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl]methylidene]amino] thiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O3S2/c17-16-19-8-12(25-16)9-22-11-5-3-10(4-6-11)14(18)20-23-15(21)13-2-1-7-24-13/h1-8H,9H2,(H2,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBASWOJUFPSZOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)ON=C(C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)C(=O)O/N=C(/C2=CC=C(C=C2)OCC3=CN=C(S3)Cl)\N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-[amino({4-[(2-chloro-1,3-thiazol-5-yl)methoxy]phenyl})methylidene]aminothiophene-2-carboxylate, a compound belonging to the class of thiophene derivatives, has garnered attention in recent years due to its diverse biological activities. This article explores its pharmacological properties, including its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 393.86 g/mol. The compound's structure features a thiazole ring and a methoxy phenyl group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 393.86 g/mol |
| CAS Number | 1273562-43-8 |
| Density | 1.39 g/cm³ (predicted) |
| Boiling Point | 546.3 °C (predicted) |
1. Antiproliferative Activity
Research indicates that compounds derived from thiophene exhibit significant antiproliferative effects against various cancer cell lines. Specifically, this compound has shown promising results against human cervical and pancreatic cancer cells. The mechanism appears to involve the induction of apoptosis and inhibition of cell cycle progression, potentially through the modulation of key signaling pathways such as the MAPK/ERK pathway .
2. Antimicrobial Activity
The compound also demonstrates notable antimicrobial properties. Studies have highlighted its effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, it has been evaluated in combination with chitosan-based films, enhancing antifungal activity against species like Candida albicans and Candida tropicalis. The incorporation of this compound into drug delivery systems has shown to improve bioavailability and therapeutic efficacy .
3. Anti-inflammatory Effects
Another significant aspect of this compound is its anti-inflammatory potential. It has been reported to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a role in managing inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published in Cancer Letters, researchers administered varying concentrations of this compound to human cervical cancer cells. The results demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating strong antiproliferative effects at low concentrations .
Case Study 2: Antimicrobial Testing
A recent investigation into the antimicrobial efficacy of this compound revealed substantial inhibition zones against tested fungal strains when incorporated into chitosan films. The highest concentration resulted in an inhibition zone diameter exceeding that of standard antifungal agents .
The biological activities of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death in cancer cells.
- Cytokine Modulation : It inhibits NF-kB signaling pathways responsible for inflammation and immune responses.
- Membrane Disruption : Its antimicrobial activity may involve disruption of microbial cell membranes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of (Z)-configured thiazol-4(5H)-one and thiophene derivatives. Key structural analogues include:
Research Findings and Implications
- Structural Flexibility: The benzylidene and phenylamino substituents allow tuning of electronic and steric properties. For example, electron-withdrawing groups (e.g., nitro) enhance anticancer activity, while electron-donating groups (e.g., methoxy) improve solubility .
- Challenges : The target compound’s 2-chloro-1,3-thiazol-5-yl methoxy group introduces synthetic complexity, requiring precise stoichiometry to avoid byproducts .
Preparation Methods
Thiazole Ring Formation
The 2-chloro-1,3-thiazole core is synthesized via Hantzsch thiazole synthesis :
Methoxy Group Introduction
- Demethylation :
- Alkylation :
Preparation of 2-Aminothiophene-2-carboxylate Core
Gewald Reaction for Thiophene Formation
A modified Gewald protocol is employed:
- Reactants :
- 2-Cyanoacetamide (1.0 eq)
- Elemental sulfur (1.2 eq)
- Cyclohexanone (1.5 eq)
- Conditions :
- Esterification :
Final Coupling and Stereochemical Control
Condensation Reaction
The Z-configuration is achieved via kinetic control in aprotic solvents:
- Reactants :
- 2-Aminothiophene-2-carboxylate (1.0 eq)
- 4-[(2-Chloro-1,3-thiazol-5-yl)methoxy]benzaldehyde (1.05 eq)
- Conditions :
- Workup :
Alternative Coupling via HATU
For improved regioselectivity:
- Activation :
- Carboxylic acid precursor (1.0 eq) + HATU (1.2 eq)
- DIPEA (2.5 eq) in DMF, 0°C, 30 min
- Amination :
- Add aminothiophene derivative (1.1 eq)
- Stir at RT, 12 h → 71% yield
Analytical Data and Characterization
Optimization Strategies and Yield Improvements
Solvent Screening for Condensation Step
| Solvent | Dielectric Constant (ε) | Yield (%) | Z:E Ratio |
|---|---|---|---|
| Toluene | 2.38 | 63 | 9:1 |
| DMF | 36.7 | 58 | 7:1 |
| THF | 7.58 | 51 | 8:1 |
| DCM | 8.93 | 47 | 6:1 |
Data from shows toluene maximizes both yield and stereoselectivity.
Temperature Effects on Z-Isomer Stability
| Temperature (°C) | Isomer Ratio (Z:E) at 24 h |
|---|---|
| 25 | 8.5:1 |
| 50 | 6.2:1 |
| 80 | 9.1:1 |
| 100 | 8.7:1 |
Higher temperatures favor Z-isomer formation but require strict moisture control.
Scalability and Industrial Adaptations
Patent EP3994130B1 discloses a continuous flow process for large-scale production:
- Thiazole Stream :
- 0.5 M in THF, 10 mL/min
- Thiophene Stream :
- 0.45 M in toluene, 9 mL/min
- Reactor :
- Packed-bed column (SiO₂ catalyst)
- 85°C, backpressure 15 psi
- Output :
- 92% conversion, 89% isolated yield
- Purity >99% by HPLC
Challenges and Mitigation Strategies
Q & A
Q. Basic
- -NMR : Confirm the Z-configuration via coupling constants (e.g., for imine protons) and aromatic splitting patterns .
- IR spectroscopy : Identify ester carbonyl stretches at ~1680 cm and thiophene C-S bonds at 680 cm .
- HPLC : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% area) .
How can reaction parameters be optimized for scalable synthesis while minimizing side products?
Q. Advanced
- Solvent optimization : Transition from acetic acid to DMF/EtOH (1:2) improves solubility of hydrophobic intermediates, enhancing yields by 15% .
- Catalyst screening : Palladium catalysts (e.g., Pd(OAc), 0.5 mol%) accelerate aryl-thiazole coupling, reducing reaction time from 6 to 3 hours .
- Temperature control : Gradual heating (60°C → 80°C) prevents decomposition of thermally sensitive intermediates .
Design of Experiments (DoE) is recommended to model interactions between parameters .
What mechanistic insights explain this compound’s bioactivity in enzyme inhibition or surface adsorption?
Q. Advanced
- Corrosion inhibition : Adsorption on carbon steel involves electron donation from the thiophene π-system to iron’s d-orbiters, supported by DFT-calculated ΔG values (-32 kJ/mol) .
- Enzyme interaction : Molecular docking reveals hydrogen bonding between the carboxylate group and α-glucosidase’s Tyr153 (binding energy: -8.7 kcal/mol). Competitive inhibition kinetics show , indicating reversible binding .
How do structural modifications impact physicochemical properties and biological efficacy?
Q. Advanced
- Lipophilicity : Replacing methoxy with chloro increases LogP by 0.8 units, enhancing membrane permeability (Caco-2 : 25 vs. 18 × 10 cm/s) .
- Electrophilicity : Nitro substituents lower LUMO energy (-1.9 eV vs. -1.5 eV for chloro), accelerating nucleophilic attacks .
- Antimicrobial activity : Chloro derivatives exhibit lower IC against Staphylococcus aureus (32 µg/mL vs. 128 µg/mL for methoxy analogs) due to enhanced membrane disruption .
Supporting Tables
Table 1. Comparative Yields Under Gewald Protocol Conditions
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acetic acid | None | 100 | 5 | 72 | 96 |
| DMF/EtOH | NaOAc (2 equiv) | 80 | 4 | 85 | 98 |
| Ethanol | Pd(OAc) | 70 | 6 | 68 | 94 |
| Data from |
Table 2. Docking Scores Against α-Glucosidase (PDB 1XSI)
| Substituent | Binding Energy (kcal/mol) | Hydrogen Bonds |
|---|---|---|
| 2-Chloro-thiazole | -8.7 | 4 |
| 4-Methoxy-phenyl | -7.9 | 3 |
| Data from |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
